molecular formula C12H8Cl4N2S2 B6192659 2-[(6-amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline CAS No. 875895-70-8

2-[(6-amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline

Cat. No.: B6192659
CAS No.: 875895-70-8
M. Wt: 386.1
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Description

2-[(6-amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline is a complex organic compound characterized by the presence of multiple chlorine atoms and a disulfide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline typically involves the formation of the disulfide bond between two chlorinated aniline derivatives. One common method includes the reaction of 6-amino-2,3-dichlorophenyl thiol with 3,4-dichloroaniline under oxidative conditions to form the disulfide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar oxidative coupling reactions. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(6-amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(6-amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, influencing cellular redox states and potentially modulating biological pathways. The chlorine atoms may also participate in halogen bonding, affecting the compound’s binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline is unique due to its combination of multiple chlorine atoms and a disulfide bond, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

875895-70-8

Molecular Formula

C12H8Cl4N2S2

Molecular Weight

386.1

Purity

95

Origin of Product

United States

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